Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride
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Overview
Description
Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride is a chemical compound that belongs to the pyridine family. This compound is characterized by the presence of amino, dichloro, and carboxylate groups attached to a pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride typically involves the chlorination of pyridine derivatives followed by esterification and amination reactions. One common method includes the chlorination of pyridine with chlorine gas, followed by the introduction of an amino group through nucleophilic substitution. The carboxylate group is then introduced via esterification with methanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and esterification processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor by binding to the active sites of enzymes, thereby preventing their normal function. This inhibition can affect various biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dichloropyridine-4-carboxylate: Similar in structure but lacks the amino group.
2-Amino-3,5-dichloropyridine: Similar but does not have the carboxylate ester group.
Uniqueness
Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in diverse research applications compared to its similar counterparts.
Biological Activity
Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride is a compound of significant interest due to its biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse scientific studies.
The synthesis of this compound typically involves the reaction of 2,3-dichloropyridine derivatives with methylamine and subsequent carboxylation processes. The compound's structure includes a pyridine ring substituted with amino and carboxylate groups, contributing to its biological reactivity.
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent activity against Mycobacterium tuberculosis (Mtb), suggesting that this compound may possess similar properties. In vitro studies have revealed that such compounds can inhibit bacterial growth while exhibiting low toxicity to human cells, indicating a favorable therapeutic window for developing anti-TB drugs .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. A series of pyridine derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. Notably, certain analogs demonstrated significant cytotoxicity against various cancer cell lines, including those associated with leukemia. The mechanism of action is believed to involve inhibition of ribonucleotide reductase activity, which is crucial for DNA synthesis in rapidly dividing cells .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyridine ring and substituent groups can significantly influence the compound's potency and selectivity. For example:
- Electronegative Substituents : The presence of electronegative groups on the phenyl ring enhances hydrophilicity and increases anti-TB activity due to improved interactions with bacterial targets .
- Alkylamino Derivatives : Variations in the amino substituents (e.g., methyl, ethyl) have been shown to affect cytotoxicity profiles against cancer cells, with specific derivatives exhibiting IC50 values in the low micromolar range .
Case Studies
- Antimycobacterial Activity : A study focused on synthesizing chloropicolinate amides reported that specific derivatives exhibited promising antimycobacterial activity against Mtb H37Rv. Compounds with certain substitutions showed minimum inhibitory concentration (MIC) values comparable to established anti-TB agents .
- Anticancer Efficacy : Another investigation assessed a series of pyridine-based thiosemicarbazones derived from methyl 5-amino-2,3-dichloropyridine-4-carboxylate. These compounds were tested against L1210 leukemia cells and demonstrated significant antitumor efficacy with enhanced survival rates in mouse models .
Properties
Molecular Formula |
C7H7Cl3N2O2 |
---|---|
Molecular Weight |
257.5 g/mol |
IUPAC Name |
methyl 5-amino-2,3-dichloropyridine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H6Cl2N2O2.ClH/c1-13-7(12)4-3(10)2-11-6(9)5(4)8;/h2H,10H2,1H3;1H |
InChI Key |
NMTISKVOBHMTCA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1N)Cl)Cl.Cl |
Origin of Product |
United States |
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